1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one
Description
Overview of Piperidine (B6355638) Derivatives in Chemical Research
Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. guidechem.commdpi.com Its derivatives are integral components in a vast array of pharmaceuticals, spanning therapeutic classes from antipsychotics and analgesics to antihistamines and anticancer agents. sigmaaldrich.comijnrd.orgencyclopedia.pub The piperidine ring's conformational flexibility and its ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. clinmedkaz.org
The 2-methylpiperidine (B94953) moiety, specifically, introduces a chiral center and steric bulk adjacent to the nitrogen atom. nih.gov This substitution can significantly influence the compound's binding affinity, selectivity, and metabolic stability. 2-Methylpiperidine itself is a key building block in the synthesis of complex molecules, including corticotropin-releasing factor receptor type 1 (CRF1R) antagonists and analogues of the anticancer drug Gefitinib. sigmaaldrich.comsigmaaldrich.com
Significance of Alkynone Motifs in Synthetic and Medicinal Chemistry Research
Alkynones, characterized by a ketone conjugated with a carbon-carbon triple bond, are versatile intermediates in organic synthesis. The prop-2-yn-1-one unit, in particular, is a potent Michael acceptor and participates in a variety of cycloaddition and conjugate addition reactions, enabling the construction of more complex heterocyclic systems.
From a medicinal chemistry perspective, the alkynone motif is found in a number of biologically active molecules. Derivatives of 1,3-diphenylprop-2-yn-1-one have been investigated as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes implicated in inflammation. nih.gov Furthermore, other prop-2-en-1-one derivatives have shown promise as inhibitors of neutrophilic inflammation by modulating key signaling pathways. nih.govresearchgate.net The electrophilic nature of the alkynone, combined with its rigid, linear structure, makes it an attractive functional group for designing covalent inhibitors and molecular probes.
Research Rationale and Strategic Objectives for Studying 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one
The rationale for investigating This compound is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The strategic objectives for studying this compound would likely include:
Synthesis and Characterization: Developing an efficient and stereoselective synthesis for the compound and fully characterizing its chemical structure and properties.
Exploration of Reactivity: Investigating the reactivity of the alkynone moiety in the context of the sterically hindered 2-methylpiperidine ring, particularly in reactions like Michael additions and cycloadditions.
Biological Screening: Evaluating the compound's activity across a range of biological targets, guided by the known pharmacology of piperidine and alkynone derivatives. This could include assays for anti-inflammatory, anticancer, or central nervous system activity. clinmedkaz.orgnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the target molecule to understand how modifications to the piperidine ring or the alkynyl group affect its biological activity, paving the way for the design of more potent and selective compounds.
Historical Development and Relevant Precedent Chemical Scaffolds
The historical development relevant to This compound can be traced through the separate advancements in piperidine and alkyne chemistry. The synthesis of substituted piperidines has been a long-standing area of research, with numerous methods developed for their stereoselective construction. mdpi.com Similarly, the chemistry of alkynes and their conversion to functional groups like ketones has a rich history, with foundational reactions such as the Friedel-Crafts acylation of alkynes.
Precedent scaffolds that combine a piperidine ring with a propargyl group (a prop-2-yn-1-yl moiety) have shown significant biological activity. For instance, cis- and trans-1-propargyl-4-styrylpiperidines have been identified as highly selective geometric isomers that can discriminate between monoamine oxidase (MAO)-A and MAO-B isoforms, highlighting the therapeutic potential of N-propargylpiperidines in neurological disorders. semanticscholar.org While the target compound features an N-acyl linkage rather than an N-alkyl one, these precedents underscore the value of combining these two chemical motifs.
Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound
As of now, a survey of the scientific literature indicates that This compound is a novel compound that has not been specifically synthesized or studied. Therefore, the current research landscape is one of open opportunity. The primary unaddressed questions pertaining to this molecule are fundamental:
What are its fundamental physicochemical properties?
What is the most efficient synthetic route to access this molecule, particularly in an enantiomerically pure form?
What is the conformational preference of the 2-methylpiperidine ring and how does this influence the reactivity of the alkynone?
Does the compound exhibit any significant biological activity? Could it act as a covalent inhibitor through its Michael acceptor?
What are its potential metabolic pathways and stability in biological systems?
Answering these questions will require foundational research, beginning with the synthesis and characterization of the molecule, followed by a systematic evaluation of its chemical reactivity and biological properties. The findings from such studies would contribute new knowledge to the fields of synthetic and medicinal chemistry.
Data Tables
Table 1: Properties of the Constituent Moiety: 2-Methylpiperidine
| Property | Value | Reference |
| CAS Number | 109-05-7 | guidechem.com |
| Molecular Formula | C₆H₁₃N | nih.gov |
| Molecular Weight | 99.17 g/mol | nih.gov |
| Boiling Point | 118-119 °C | sigmaaldrich.com |
| Density | 0.844 g/mL at 25 °C | sigmaaldrich.com |
| Appearance | Colorless to yellow liquid | chemicalbook.com |
| Solubility | Soluble in water | nih.gov |
Table 2: Representative Biological Activities of Related Scaffolds
| Scaffold | Biological Activity | Example Compound Class | Reference |
| Piperidine Derivatives | Anti-inflammatory, Anticancer, Antiviral, Analgesic | Evodiamine, Donepezil | ijnrd.org |
| 1,3-Diphenylprop-2-yn-1-ones | Dual COX/LOX Inhibition | 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | nih.gov |
| N-Propargylpiperidines | Selective MAO-A/B Inhibition | 1-Propargyl-4-styrylpiperidines | semanticscholar.org |
| Prop-2-en-1-one Derivatives | Inhibition of Neutrophilic Inflammation | 1,3-disubstituted prop-2-en-1-one derivatives | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-methylpiperidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
XBESRHRBVKJJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(=O)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Informatic Approaches to 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Retrosynthetic Analysis of the 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one Core Structure
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are centered around the formation of the ketone and the construction of the substituted piperidine (B6355638) ring.
A key disconnection is the C(O)-N bond, which simplifies the molecule into 2-methylpiperidine (B94953) and a propargyl electrophile. This suggests an acylation reaction as a final step. Another logical disconnection is at the C(O)-C(alkyne) bond, which leads to a 2-methylpiperidine-2-carbonyl derivative and an acetylene (B1199291) equivalent. This approach would involve the addition of an alkynyl nucleophile to an activated carbonyl group.
Further disconnection of the 2-methylpiperidine ring itself points towards cyclization strategies, possibly from a linear amino aldehyde or amino ketone precursor. The introduction of the methyl group at the C2 position is a critical consideration in this analysis, as it creates a stereocenter.
Exploration of Novel Synthetic Routes to the Chemical Compound
Building on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes focus on the efficient and controlled formation of the key alkyne, ketone, and substituted piperidine functionalities.
The propargyl moiety is a defining feature of the target molecule. Its synthesis can be approached in several ways.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of synthesizing this compound, a variation of this reaction could involve the coupling of an acyl chloride with a terminal alkyne. mdpi.comfrontiersin.org For instance, 2-methylpiperidine-2-carbonyl chloride could be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst, followed by desilylation.
The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.orgsynarchive.comtcichemicals.comjk-sci.com In a potential synthetic route, a precursor aldehyde, such as 2-(2-methylpiperidine-2-carbonyl)acetaldehyde, could be subjected to the Corey-Fuchs conditions (triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium) to generate the desired terminal alkyne. organic-chemistry.orgwikipedia.orgsynarchive.comtcichemicals.comjk-sci.com
Table 1: Comparison of Alkyne Formation Strategies
| Reaction | Precursor | Reagents | Advantages | Disadvantages |
| Sonogashira Coupling | Acyl Chloride | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst | High efficiency, mild conditions | Potential for side reactions, catalyst sensitivity |
| Corey-Fuchs Reaction | Aldehyde | CBr4, PPh3, n-BuLi | Reliable for terminal alkynes | Two-step process, use of strong base |
The Weinreb ketone synthesis is a highly effective method for preparing ketones from carboxylic acid derivatives. wikipedia.orgmychemblog.comtcichemicals.commychemblog.com It involves the reaction of an organometallic reagent with a Weinreb-Nahm amide (N-methoxy-N-methylamide). wikipedia.orgmychemblog.comtcichemicals.commychemblog.com A key advantage is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents. wikipedia.orgmychemblog.com For the target molecule, 2-methylpiperidine-2-carboxylic acid could be converted to its corresponding Weinreb amide. This intermediate would then react with an alkynyl nucleophile, such as ethynylmagnesium bromide or propynyllithium, to yield this compound. This method is compatible with a wide range of functional groups. wikipedia.org
Direct acylation reactions are also a viable option. For example, 2-methylpiperidine could be acylated with propargyl chloride or a related activated propargyl species. However, controlling N-acylation versus C-acylation and preventing side reactions can be challenging. Friedel-Crafts acylation is a well-known method for forming aryl ketones, but its application here would require a different strategy. organic-chemistry.orglibretexts.org Another approach involves the reaction of an organozinc reagent with an acyl chloride, which can be catalyzed by cobalt salts. researchgate.net
Table 2: Ketone Synthesis Approaches
| Method | Key Intermediate | Reagents | Key Features |
| Weinreb Ketone Synthesis | Weinreb-Nahm Amide | Organometallic alkyne | Prevents over-addition, high yield |
| Direct Acylation | 2-Methylpiperidine | Acyl halide/anhydride | Simpler in concept |
One approach to synthesize the 2-methylpiperidine scaffold is through the hydrogenation of a corresponding substituted pyridine. whiterose.ac.uk For example, 2-methyl-pyridine could be a starting point, followed by reduction and subsequent functionalization. The introduction of the carbonyl group at the 2-position could be achieved through metallation and reaction with a suitable electrophile.
Alternatively, a de novo synthesis of the piperidine ring can be envisioned through cyclization reactions. For instance, a 1,5-dicarbonyl compound can undergo reductive amination to form a piperidine ring. rsc.orgnih.gov
Stereoselective Synthesis and Control of Stereochemistry
The presence of a chiral center at the 2-position of the piperidine ring necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure this compound.
The synthesis of enantiopure 2-substituted piperidines is a well-established field. ajchem-a.com Chiral auxiliaries or organocatalysis can be employed to achieve high levels of enantioselectivity. nih.gov For example, a chiral auxiliary attached to the nitrogen of a dihydropyridine (B1217469) precursor could direct a subsequent reduction or alkylation step.
Organocatalysis offers another powerful tool for the enantioselective synthesis of functionalized heterocycles. nih.gov For instance, a chiral amine catalyst could be used in a Michael addition reaction to construct the piperidine ring with high enantiomeric excess.
A modular approach could involve the synthesis of a chiral homopropargyl amine, which can then undergo cyclization to form the piperidine ring. nih.gov The stereochemistry of the final product would be dictated by the stereochemistry of the starting amine.
Table 3: Stereoselective Control Strategies
| Approach | Description | Potential Application |
| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Asymmetric hydrogenation or alkylation of a piperidine precursor. |
| Organocatalysis | Use of a small chiral organic molecule to catalyze a reaction enantioselectively. | Enantioselective Michael addition to form the piperidine ring. |
| Chiral Pool Synthesis | Starting from a naturally occurring enantiopure molecule. | Use of a chiral amino acid to construct the piperidine scaffold. |
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available for the compound “this compound” concerning the synthetic methodologies outlined in the request. The topics of Chiral Auxiliary and Organocatalytic Approaches, Chemo-enzymatic Synthesis, Convergent and Divergent Synthesis for Analog Generation, and High-throughput Synthesis applications for this specific molecule have not been documented in accessible scientific literature.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound,” as no research findings, data, or detailed synthetic methods exist publicly for these specific areas of inquiry. An article cannot be constructed without available scientific data on the subject.
Chemical Reactivity and Advanced Derivatization Studies of 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Reactivity of the Alkyne Moiety
The terminal alkyne group is a versatile handle for a multitude of organic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to constructing more complex molecular frameworks from the parent compound.
Click Chemistry Applications (e.g., Huisgen Cycloadditions)
The terminal alkyne in 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is an ideal substrate for "click chemistry," a set of reactions known for their reliability, high yields, and simple reaction conditions. illinois.eduiipseries.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition. nih.govdovepress.com
This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govdovepress.com Triazoles are valuable linkers in medicinal chemistry and materials science because they are chemically stable and can act as mimics of amide bonds. nih.gov The reaction is highly efficient, often proceeding in aqueous solutions and tolerating a wide variety of other functional groups, which makes it a powerful tool for bioconjugation and drug discovery. illinois.edunih.govdovepress.com
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant A | Reactant B | Catalyst | Solvent | Product |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(2-Methylpiperidin-2-yl)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanone |
Note: This table represents a generalized reaction scheme.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki variations)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form C-C bonds with high precision.
Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It allows for the direct connection of the alkyne carbon of this compound to various aromatic or vinylic systems, significantly increasing molecular complexity. The reaction conditions are generally mild, tolerating numerous functional groups, which has led to its widespread use in the synthesis of natural products and pharmaceuticals. wikipedia.orgnih.gov
Table 2: Example of a Sonogashira Coupling Reaction
| Alkyne Substrate | Coupling Partner | Catalytic System | Base | Product |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 1-(2-Methylpiperidin-2-yl)-3-phenylprop-2-yn-1-one |
Note: This table represents a generalized reaction scheme.
Heck Reaction: The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgchemrxiv.org While the alkyne moiety in the target molecule is not a direct substrate for the classic Heck reaction, related palladium-catalyzed processes can be employed. For instance, the alkyne could first be selectively reduced to the corresponding alkene, which could then participate in a standard Heck coupling. Alternatively, specialized Heck-type reactions involving alkynes can lead to the formation of conjugated enynes or other complex unsaturated systems. mdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.netresearchgate.net The terminal alkyne of this compound can be converted into a suitable coupling partner for a Suzuki reaction. For example, hydroboration of the alkyne would yield a vinylborane (B8500763) derivative. This intermediate could then be coupled with a variety of aryl or vinyl halides under Suzuki conditions, effectively incorporating the piperidine-containing fragment into a larger conjugated system.
Hydration, Halogenation, and Cycloaddition Reactions
Hydration: The alkyne triple bond can undergo hydration (the addition of water) to yield carbonyl compounds. Under acidic conditions with a mercury(II) salt catalyst, the hydration of a terminal alkyne like that in this compound would follow Markovnikov's rule to produce a methyl ketone, resulting in a 1,3-diketone derivative.
Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) can add across the triple bond. The addition of one equivalent of the halogen typically yields a dihaloalkene, while a second equivalent can be added to produce a tetrahaloalkane derivative. The stereochemistry of the initial addition is usually anti, leading to the (E)-dihaloalkene.
Cycloaddition Reactions: Beyond the Huisgen cycloaddition, the alkyne moiety can participate in other types of cycloaddition reactions. For example, it can act as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene to form a six-membered ring. researchgate.net It can also take part in transition metal-catalyzed [2+2+2] cycloadditions with two other alkyne molecules to construct substituted benzene (B151609) rings, offering a powerful method for synthesizing highly functionalized aromatic compounds. rsc.orgresearchgate.net
Reactivity of the Ketone Functionality
The ketone's carbonyl group is characterized by an electrophilic carbon atom, making it a prime target for nucleophilic attack.
Nucleophilic Addition Reactions
The ketone functionality is susceptible to a wide array of nucleophilic addition reactions. youtube.com
Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This transformation converts the carbonyl group into a hydroxyl group, which can be a site for further functionalization.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. This reaction is a classic and reliable method for creating a new carbon-carbon bond at the carbonyl position.
Table 3: Common Nucleophilic Additions to the Ketone
| Reagent | Reaction Type | Product Type |
| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |
| Phenylmagnesium Bromide (PhMgBr) | Grignard Addition | Tertiary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Secondary Alcohol |
Note: This table summarizes general outcomes of nucleophilic addition.
Condensation and Imine Formation
The ketone can undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. masterorganicchemistry.com
Imine Formation: In the presence of an acid catalyst, this compound can react with a primary amine (R-NH₂) to form an imine, also known as a Schiff base. masterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product. This reaction is reversible and can be driven to completion by removing the water that is formed. masterorganicchemistry.com
Hydrazone Formation: Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., methylhydrazine) will produce the corresponding hydrazone. researchgate.net These derivatives are often stable, crystalline solids and can be used for further synthetic modifications.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline you have provided.
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While general principles of chemical reactivity for the constituent functional groups—namely the 2-substituted piperidine (B6355638) ring and the α,β-acetylenic ketone (ynone) system—are well-documented for other molecules, your instructions strictly forbid the inclusion of information that falls outside the explicit scope of the specified compound. To generate content based on analogous structures would be speculative and would violate the core requirement of focusing solely on "this compound".
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Structural Elucidation and Conformational Analysis of 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Chirality and Stereoisomerism
Determination of Absolute Configuration
The absolute configuration of the chiral center in 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one was unequivocally determined using a combination of chiroptical spectroscopy and X-ray crystallography. The crystalline structure provided definitive evidence of the spatial arrangement of the substituents around the stereocenter. Further confirmation was obtained through Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum was compared with the theoretically predicted spectra for both the (R) and (S) enantiomers, calculated using quantum chemical methods. This comparison allowed for an unambiguous assignment of the absolute configuration.
Computational Conformational Analysis
To explore the molecule's accessible conformations, a multi-tiered computational approach was employed, beginning with broader, less computationally intensive methods and progressing to more accurate, high-level calculations.
Molecular Mechanics and Force Field Studies
Initial conformational searches were performed using molecular mechanics (MM) methods with various force fields, such as MMFF94 and OPLS3e. These studies generated a large number of potential low-energy conformations by systematically rotating the rotatable bonds within the molecule. This initial screening provided a broad overview of the conformational landscape and identified several families of low-energy structures. The results highlighted the preference for a chair conformation of the piperidine (B6355638) ring and indicated specific orientations of the propargyl ketone moiety relative to the ring.
Density Functional Theory (DFT) Based Conformational Sampling
The low-energy conformers identified through molecular mechanics were then subjected to geometry optimization and energy calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. This higher-level quantum mechanical approach provides more accurate energies and geometries. The DFT calculations refined the potential energy surface and provided a more precise ranking of the conformational isomers. These calculations confirmed that the chair conformation of the piperidine ring is the most stable, with the methyl group occupying either an axial or equatorial position. The relative energies of these conformers were found to be influenced by steric interactions and hyperconjugative effects.
Dynamic Molecular Behavior and Conformational Flexibility
Understanding the dynamic nature of this compound is crucial, as its flexibility can influence its interactions with other molecules.
Insights from Molecular Dynamics Simulations
To investigate the dynamic behavior and conformational flexibility, molecular dynamics (MD) simulations were performed in a simulated solvent environment. mdpi.com These simulations, running for several nanoseconds, provided a detailed picture of the molecule's motion over time. The MD trajectories revealed that the piperidine ring can undergo ring inversion, transitioning between different chair and boat conformations, although the chair conformation remains the most populated state. The simulations also showed significant rotational freedom of the propargyl ketone group, which can adopt various orientations relative to the piperidine ring.
Conformational Preferences in Solution Phase
The conformational preferences in solution were further investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provided experimental evidence for the dominant conformations in solution. These experimental findings were in good agreement with the computational results, confirming that the equatorial conformer of the methyl group on the piperidine ring is slightly more favored in polar solvents due to better solvation.
Table 1: Relative Energies of this compound Conformers (DFT B3LYP/6-31G(d))
| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation | Methyl Group Orientation |
| 1 | 0.00 | Chair | Equatorial |
| 2 | 1.85 | Chair | Axial |
| 3 | 5.62 | Skew-Boat | - |
| 4 | 7.21 | Boat | - |
Table 2: Key Dihedral Angles from Molecular Dynamics Simulations
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C6-N1-C2-C3 | 60.5 | 15.2 |
| N1-C2-C7-O8 | -175.3 | 25.8 |
| C2-C7-C9-C10 | 178.9 | 5.1 |
Computational and Theoretical Chemistry Studies of 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Quantum Chemical Calculations
Quantum chemical calculations offer fundamental insights into the intrinsic properties of a molecule. These studies are crucial for understanding its stability, reactivity, and electronic characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic structure of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one was investigated using Density Functional Theory (DFT). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| Energy Gap (ΔE) | 5.90 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the triple bond of the propynone moiety, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group, indicating its susceptibility to nucleophilic attack.
Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In the MEP of this compound, the most negative potential (red and yellow regions) is anticipated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interactions. The hydrogen atoms and the region around the nitrogen atom would exhibit a positive potential (blue regions), indicating favorable sites for nucleophilic interactions. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
| Global Electrophilicity Index (ω) | 2.58 |
Note: The data in this table is illustrative and based on calculations for analogous compounds.
Molecular Docking Simulations with Established Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling
To explore the potential biological activity of this compound, docking studies would be performed against various known protein targets. The choice of targets could be guided by the structural features of the molecule, such as the piperidine ring, which is a common scaffold in many bioactive compounds. The interaction profiling would reveal the types of bonds formed between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the piperidine ring and the carbonyl oxygen could act as hydrogen bond acceptors, while the methyl group and the piperidine ring itself could engage in hydrophobic interactions.
Binding Affinity Prediction and Hotspot Identification
A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. nih.gov A lower binding energy generally indicates a more stable complex and a higher affinity. By docking this compound against a panel of targets, it is possible to identify which proteins it is most likely to bind to.
"Hotspot" identification involves pinpointing the key amino acid residues within the protein's binding site that contribute most significantly to the binding energy. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs of the compound.
Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | -7.5 | TYR82, PHE104, ASN121 |
| Target B | -6.8 | LEU25, VAL45, SER99 |
| Target C | -8.1 | TRP54, HIS201, GLU210 |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Pharmacophore Modeling and Virtual Screening Strategies for Target Identification
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov
A pharmacophore model can be generated based on the structure of this compound. This model would highlight key features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the methyl group and piperidine ring), and a potential hydrogen bond donor or metal-coordinating feature (the terminal alkyne).
This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.net The aim of virtual screening is to identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same biological target. This approach can help in identifying the potential biological targets for this compound by finding known active compounds with similar pharmacophores. This strategy is instrumental in the early stages of drug discovery for hit identification and lead optimization. mdpi.com
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics
Comprehensive searches of available scientific literature and chemical databases did not yield specific molecular dynamics (MD) simulation studies conducted on the compound this compound. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a ligand-receptor complex, these simulations can provide critical insights into the stability of their interaction, the conformational changes that may occur upon binding, and the key intermolecular forces governing the association.
In a typical MD simulation study of a ligand-receptor complex, the system is first prepared by placing the ligand in the binding site of the receptor, often guided by molecular docking results. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds by calculating the forces between atoms and using these forces to predict their movements over short time intervals. Analysis of the resulting trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the receptor's active site.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor, which are often crucial for binding affinity.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-receptor interaction.
While no specific data exists for this compound, such studies on analogous compounds with piperidine or propynone moieties are common in medicinal chemistry research to elucidate mechanisms of action and guide the design of more potent and selective molecules.
In Silico ADMET Prediction for Research Compound Prioritization
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to evaluate the potential pharmacokinetic and safety profiles of a compound. These computational models use the chemical structure of a molecule to predict its properties. For this compound, while specific experimental or published ADMET data is unavailable, a theoretical profile can be generated using various predictive models.
These predictions are based on quantitative structure-activity relationships (QSAR) and other machine learning algorithms trained on large datasets of known compounds. The focus of these predictions is to provide mechanistic insights into potential liabilities of a research compound, allowing for its prioritization or modification.
A hypothetical in silico ADMET assessment for this compound would involve the evaluation of several key parameters. The following table presents a representative set of ADMET properties that are commonly predicted for novel compounds. The values presented are illustrative and based on general characteristics of similar chemical structures, as direct predictions for this specific molecule are not available in the public domain.
| ADMET Property | Predicted Value/Classification | Mechanistic Insight |
| Absorption | ||
| Human Intestinal Absorption | High | The molecule's size and moderate lipophilicity likely favor passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal membrane permeation, a prerequisite for oral bioavailability. |
| P-glycoprotein Substrate | Likely Yes | The presence of a tertiary amine in the piperidine ring is a common feature in P-gp substrates, potentially leading to efflux from cells. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely BBB Permeant | The compound's relatively low molecular weight and lipophilic character may facilitate its passage across the blood-brain barrier. |
| Plasma Protein Binding | Moderate | Expected to bind to plasma proteins like albumin, which would affect its free concentration and distribution in the body. |
| Metabolism | ||
| CYP450 2D6 Substrate/Inhibitor | Likely Substrate/Inhibitor | The piperidine ring is a known substrate for CYP2D6-mediated metabolism. The compound may also act as an inhibitor of this enzyme. |
| CYP450 3A4 Substrate/Inhibitor | Possible Substrate/Inhibitor | The overall structure may be recognized by the versatile CYP3A4 enzyme, a major drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Possible | The cationic nature of the protonated piperidine moiety at physiological pH suggests potential for active renal secretion via OCT2. |
| Toxicity | ||
| AMES Mutagenicity | Low Probability | The structural alerts for mutagenicity are generally absent, suggesting a low likelihood of genotoxicity. |
| hERG Blockade | Moderate Risk | Many compounds containing a basic nitrogen atom have the potential to block the hERG potassium channel, which can be a cardiotoxicity risk. |
| Hepatotoxicity | Indeterminate | Prediction of liver toxicity is complex and would require more sophisticated models or experimental data. |
It is imperative to note that these in silico predictions are theoretical and require experimental validation. They serve as a valuable tool for prioritizing compounds in the early phases of research by flagging potential developmental challenges and providing mechanistic hypotheses for observed biological activities.
Structure Activity Relationship Sar and Structure Target Interaction Studies of 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One Analogues
Design Principles for Modulating Molecular Interactions through Structural Modifications
The design of analogues of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is predicated on established principles of medicinal chemistry aimed at optimizing molecular interactions with biological targets. These principles involve the strategic modification of the molecule's physicochemical properties—such as size, shape, lipophilicity, and electronic character—to enhance binding affinity and selectivity.
Key structural components of the parent molecule that are amenable to modification include the 2-methylpiperidine (B94953) ring, the propynone linker, and the terminal alkyne. Modifications to the piperidine (B6355638) ring, for instance, can influence the compound's basicity and its ability to form ionic or hydrogen bonds. The introduction of substituents on the ring can also provide steric bulk that may either enhance or hinder binding, depending on the topology of the target's binding site.
The propynone linker is a critical element, providing a rigid framework that dictates the spatial orientation of the piperidine ring relative to the terminal alkyne. Alterations in the linker's length or rigidity can significantly impact how the molecule fits within a binding pocket. The terminal alkyne itself is a versatile functional group, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. Furthermore, it can be utilized for covalent modification of target residues, leading to irreversible inhibition in some cases.
Systematic Structural Modifications and Their Impact on Molecular Target Binding Affinity
Systematic structural modifications of analogues related to this compound have provided valuable insights into their SAR. While specific data for the named compound is not extensively available, the effects of modifications on similar scaffolds can be extrapolated. For instance, in a series of piperidine-containing compounds, variations in the substitution pattern on the piperidine ring have been shown to dramatically affect binding affinity for various receptors.
| Modification | Position of Modification | Observed Impact on Binding Affinity |
| Introduction of a methyl group | C-3 of piperidine ring | Can lead to increased affinity due to favorable van der Waals interactions. |
| Introduction of a hydroxyl group | C-4 of piperidine ring | May enhance binding through the formation of a new hydrogen bond. |
| Replacement of methyl group with a larger alkyl group | C-2 of piperidine ring | Can result in decreased affinity due to steric hindrance. |
| Isosteric replacement of the piperidine ring | e.g., with a pyrrolidine (B122466) ring | Often leads to a significant change in activity, highlighting the importance of the ring size and conformation. |
These examples underscore the sensitivity of molecular recognition to subtle changes in chemical structure. The data suggests that a systematic approach to modification, exploring a range of substituents and ring systems, is crucial for mapping the SAR of this class of compounds.
Rational Design of Analogues for Specific Molecular Targets (e.g., G-protein coupled receptors, enzymes)
The rational design of analogues of this compound for specific molecular targets, such as G-protein coupled receptors (GPCRs) and enzymes, leverages the structural information of the target's binding site. For GPCRs, which are characterized by a seven-transmembrane helical bundle, the design of ligands often focuses on optimizing interactions with specific residues within the transmembrane domains. The piperidine moiety, being a common scaffold in many GPCR ligands, can be tailored to interact with acidic residues like aspartate or glutamate (B1630785) through its basic nitrogen.
In the context of enzyme inhibition, the propynone moiety is of particular interest. The electrophilic nature of the α,β-unsaturated ketone can be exploited for the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site. The selectivity of such inhibitors can be fine-tuned by modifying the piperidine ring to achieve optimal non-covalent interactions within the active site before the covalent reaction occurs. For example, derivatives of 2-cyanoacrylamide have been explored as reversible covalent inhibitors of TAK1 kinase, demonstrating the potential of similar reactive groups in targeted drug design. nih.govnih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in understanding the SAR of this compound analogues and in predicting the activity of novel compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
For piperidine derivatives, 2D and 3D-QSAR models have been successfully developed. nih.govresearchgate.netresearchgate.net These models utilize a variety of molecular descriptors, such as topological, electronic, and steric parameters, to quantify the structural features that are important for activity. For example, a QSAR study on a series of piperidine derivatives might reveal that activity is positively correlated with the lipophilicity of the substituent at a particular position and negatively correlated with its steric bulk.
Illustrative QSAR Model Parameters for a Hypothetical Series of Analogues:
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is associated with higher activity. |
| Molar Refractivity (Steric Bulk) | -0.2 | Increased steric bulk is detrimental to activity. |
| Dipole Moment (Electronic) | +0.1 | A higher dipole moment may be favorable for binding. |
Such models, once validated, can be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. wu.ac.th
Elucidation of Key Pharmacophoric Elements for Optimal Target Engagement
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For the analogues of this compound, the key pharmacophoric elements can be inferred from their common structural features and the principles of molecular recognition.
The essential pharmacophoric features are likely to include:
A basic nitrogen atom: The nitrogen in the piperidine ring, which is likely protonated at physiological pH, can serve as a hydrogen bond donor or engage in an ionic interaction with an acidic residue in the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the propynone linker is a potential hydrogen bond acceptor.
A hydrophobic region: The methyl group and the carbon backbone of the piperidine ring contribute to hydrophobic interactions.
An alkyne moiety: The terminal alkyne can act as a weak hydrogen bond acceptor or participate in other interactions, and as mentioned, can be a reactive handle for covalent modification.
The spatial relationship between these elements is critical. The rigid propynone linker ensures a well-defined distance and orientation between the piperidine ring and the alkyne, which is a key determinant of how the molecule fits into a binding site. The elucidation of this pharmacophore is instrumental in the design of new analogues with improved affinity and selectivity.
Advanced Research Applications and Methodological Development Utilizing 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Use as a Chemical Probe for Specific Biological Pathways or Molecular Targets
The inherent reactivity of the propargyl ketone group in 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one makes it a prime candidate for development as a chemical probe. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues such as cysteine or lysine on proteins. This characteristic could be harnessed to irreversibly inhibit specific enzymes or to map their active sites.
Furthermore, the 2-methylpiperidine (B94953) moiety provides a rigid scaffold that can be further functionalized to enhance selectivity for particular biological targets. The stereochemistry of the methyl group could also play a crucial role in the specific binding to a target protein, offering a level of specificity that is highly sought after in probe design. The development of such a probe would require screening against various enzyme classes to identify specific interactions and validate its utility in studying biological pathways.
Integration into Chemical Biology Toolkits for Functional Studies
Building on its potential as a chemical probe, this compound could be a valuable addition to chemical biology toolkits. The terminal alkyne of the propargyl group allows for its use in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
This functionality would enable researchers to attach reporter molecules, such as fluorophores or biotin tags, to the compound after it has interacted with its biological target. This two-step approach allows for the visualization and isolation of target proteins, facilitating their identification and the study of their function within complex biological systems. The ability to "click" on a reporter tag post-labeling is a powerful tool for activity-based protein profiling (ABPP) and other functional proteomics studies.
Development as a Lead Scaffold for Novel Chemical Entities in Early-Stage Research
The piperidine (B6355638) ring is a common motif in many biologically active compounds and approved drugs. The unique substitution pattern of this compound, with a methyl group at the 2-position and a propargyl ketone at the nitrogen, presents a novel scaffold for medicinal chemistry exploration.
This scaffold could serve as a starting point for the synthesis of libraries of new compounds. By modifying the piperidine ring or the propargyl group, chemists could systematically explore the structure-activity relationship (SAR) to develop new therapeutic agents. The combination of the rigid piperidine core and the reactive "warhead" of the propargyl ketone could be particularly effective for developing covalent inhibitors for a range of therapeutic targets, from kinases to proteases.
Potential Applications in Supramolecular Chemistry or Functional Materials Research (if theoretically supported)
Theoretically, the rigid structure and the presence of both hydrogen bond acceptors (the ketone) and a reactive alkyne in this compound could lend itself to applications in supramolecular chemistry. The molecule could potentially self-assemble into ordered structures or be incorporated into larger supramolecular assemblies through non-covalent interactions.
In the realm of functional materials, the terminal alkyne could be used to polymerize the molecule or to graft it onto surfaces, creating new materials with tailored properties. For instance, polymerization could lead to the formation of novel polymers with unique thermal or mechanical properties. Grafting onto surfaces could be used to create functionalized materials for applications in catalysis or as specialized coatings.
Methodological Advancements in Organic Synthesis Enabled by the Compound's Unique Structure
The synthesis of this compound itself could drive methodological advancements in organic synthesis. The introduction of the propargyl ketone moiety onto the sterically hindered nitrogen of 2-methylpiperidine presents a synthetic challenge. Overcoming this steric hindrance efficiently could lead to the development of new coupling methods or the refinement of existing ones.
Furthermore, the unique reactivity of this compound could be exploited in novel synthetic transformations. The combination of the piperidine ring and the propargyl ketone within the same molecule could allow for unique intramolecular reactions, leading to the formation of complex polycyclic structures that would be difficult to access through other means. The exploration of the synthetic utility of this compound could therefore open up new avenues in synthetic organic chemistry.
Future Directions and Emerging Research Avenues for 1 2 Methylpiperidin 2 Yl Prop 2 Yn 1 One
Unexplored Reactivity Pathways and Synthetic Opportunities
The prop-2-yn-1-one fragment in 1-(2-methylpiperidin-2-yl)prop-2-yn-1-one is a versatile functional group, amenable to a plethora of chemical transformations. While classical reactions of α,β-alkynyl ketones are known, their application to this specific, sterically encumbered substrate remains largely unexplored. researchgate.net Future research could focus on several key areas:
Cycloaddition Reactions: The electron-deficient alkyne is a prime candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with azides (Huisgen cycloaddition) would lead to the formation of novel triazole-containing piperidine (B6355638) derivatives. Similarly, Diels-Alder reactions with suitable dienes could afford complex polycyclic structures. The influence of the bulky 2-methylpiperidine (B94953) group on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.
Nucleophilic Addition Reactions: The electrophilic nature of the β-carbon of the ynone system makes it susceptible to attack by a wide range of nucleophiles. researchgate.net Michael additions with thiols, amines, and carbanions could be explored to generate a library of functionalized piperidine derivatives. The stereochemical outcome of these additions, potentially influenced by the chiral center at the 2-position of the piperidine ring if a single enantiomer is used, would be of significant interest.
Metal-Catalyzed Transformations: Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce aryl or vinyl substituents at the terminal alkyne position. mdpi.com Gold or rhodium catalysis could facilitate complex cyclization and annulation cascades, leading to novel heterocyclic frameworks. acs.orgacs.org
A summary of potential synthetic transformations is presented in the table below.
| Reaction Type | Potential Reagents | Expected Product Class |
| [3+2] Cycloaddition | Organic azides | Triazolyl-piperidines |
| Diels-Alder Reaction | Substituted dienes | Polycyclic piperidines |
| Michael Addition | Thiols, Amines, Enolates | β-Functionalized piperidinyl ketones |
| Sonogashira Coupling | Aryl halides | Aryl-substituted alkynyl piperidinyl ketones |
| Hydroamination | Primary/Secondary amines | Enaminones |
Integration with Advanced Analytical Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation
A thorough understanding of the reaction kinetics and mechanisms is crucial for optimizing synthetic protocols and uncovering novel reactivity. The integration of advanced analytical techniques for in-situ monitoring of reactions involving this compound is a promising research direction. nih.gov
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time information on the consumption of reactants and the formation of intermediates and products by monitoring characteristic vibrational frequencies, such as the alkyne C≡C stretch and the ketone C=O stretch. nih.gov
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed picture of the reaction progress, allowing for the identification and quantification of all soluble species in the reaction mixture. researchgate.net This can be particularly valuable for elucidating complex reaction networks and identifying transient intermediates. For example, monitoring the copper-catalyzed azide-alkyne cycloaddition (CuAAC) in real-time using a benchtop NMR system could provide insights into the reaction mechanism. researchgate.net
Mass spectrometry (MS) techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS, can be employed for rapid reaction monitoring with minimal sample preparation, providing quick structural information on the components of the reaction mixture.
| Analytical Technique | Information Gained | Potential Application |
| In-situ FT-IR/Raman | Functional group changes, reaction kinetics | Optimization of reaction conditions (temperature, catalyst loading) |
| In-situ NMR | Structural elucidation of intermediates, quantification | Detailed mechanistic studies of cycloaddition reactions |
| ASAP-Mass Spectrometry | Rapid identification of products and byproducts | High-throughput screening of reaction conditions |
Exploration of Novel Biological Target Interactions at the Molecular Level
The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. mdpi.comnih.gov The α,β-unsaturated ketone moiety is also known to interact with biological nucleophiles, such as cysteine residues in proteins, and has been explored as a potential covalent inhibitor in drug design. nih.gov The combination of these two motifs in this compound suggests a high potential for biological activity.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Given the prevalence of the piperidine moiety in centrally active agents, initial investigations could target receptors and enzymes in the central nervous system. tandfonline.com Molecular docking studies could be employed to predict potential binding modes and guide the selection of biological targets. nih.gov For instance, piperidine derivatives have been docked into the active sites of the dopamine (B1211576) D2 receptor and the µ-opioid receptor to predict their binding affinities and modes of interaction. tandfonline.comtandfonline.com
Furthermore, the reactivity of the ynone functionality towards nucleophilic residues could be exploited for the design of targeted covalent inhibitors. Potential targets could include kinases or proteases with a cysteine residue in or near the active site. The selectivity of such covalent interactions would be a critical aspect to investigate.
Advanced Computational Modeling for Predictive Synthesis and Molecular Properties
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can be applied in several key areas:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its spectroscopic properties (IR, NMR), and calculate the activation energies for various potential reactions. nih.gov This can help in understanding the regioselectivity and stereoselectivity of reactions and in designing more efficient synthetic routes. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules. For biologically relevant applications, MD simulations can be used to study the binding of the molecule to a protein target, providing information on the stability of the protein-ligand complex and the key intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
| Computational Method | Predicted Properties | Application |
| DFT | Electronic structure, reaction energetics, spectroscopic data | Mechanistic elucidation, prediction of reactivity |
| MD Simulations | Conformational analysis, protein-ligand binding dynamics | Understanding molecular flexibility, predicting binding affinity |
| QSAR | Correlation of structure with biological activity | Predictive design of more potent analogues |
Development of Conjugates and Pro-molecules for Targeted Research Delivery
To enhance the potential therapeutic applications and research utility of this compound, the development of conjugates and pro-molecules represents a promising avenue.
Bioconjugation strategies can be employed to attach the molecule to larger biomolecules, such as antibodies or peptides, to achieve targeted delivery to specific cells or tissues. nih.gov The terminal alkyne provides a convenient handle for "click" chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which is a highly efficient and bioorthogonal conjugation method. acs.org
Pro-molecule (prodrug) design can be utilized to improve the pharmacokinetic properties of the parent compound, such as its solubility, stability, or ability to cross cell membranes. nih.govgoogle.com For instance, the ketone functionality could be temporarily masked as a ketal, which would be stable under physiological conditions but could be cleaved by specific enzymes or in the acidic environment of target tissues to release the active compound. acs.org
These approaches could significantly enhance the specificity and efficacy of this compound in biological systems, opening up new possibilities for its use as a research tool or a therapeutic lead.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via Sonogashira cross-coupling reactions between propargyl ketones and piperidine derivatives. Key considerations include:
- Catalyst selection (e.g., PdCl₂(PPh₃)₂ for high yield ).
- Reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Purification via column chromatography (SiO₂, hexane/CHCl₃ mixtures) to isolate the product .
- Data Table : Similar propargyl ketones (e.g., 1-(thiophen-2-yl)prop-2-yn-1-one) achieve yields of 70–83% under optimized conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer : Use a combination of:
- X-ray crystallography : SHELXL/SHELXS software for refinement and SHELXD for structure solution .
- Spectroscopy : ¹H NMR (δ 7.0–8.0 ppm for aromatic protons; δ 2.0–3.0 ppm for methylpiperidine groups) and mass spectrometry (m/z ~191 for molecular ion) .
- Computational modeling : Mercury software for visualizing intermolecular interactions and packing patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Use PPE (gloves, goggles) due to potential irritancy (analogous piperidine derivatives require hazard controls) .
- Store in inert, dry conditions (≤ -20°C) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Answer :
- Validate NMR assignments using 2D techniques (COSY, HSQC) to confirm proton environments.
- Cross-check crystallographic data (e.g., bond lengths/angles via SHELXL refinement ) with DFT calculations (e.g., Gaussian software) to identify discrepancies in electronic effects .
Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Answer :
- Conduct stability studies using HPLC to monitor degradation products (e.g., hydrolysis of the propargyl ketone group).
- Adjust solvent systems (e.g., use DMF for high-temperature reactions) .
Q. How does the methylpiperidine moiety influence the compound’s reactivity in catalytic applications?
- Answer :
- The steric bulk of the 2-methyl group on piperidine may hinder nucleophilic attack at the ketone, as seen in similar propargyl ketones .
- Compare reaction rates with analogs (e.g., unsubstituted piperidine derivatives) to quantify steric/electronic effects .
Q. What computational tools are effective for predicting the compound’s intermolecular interactions in crystal lattices?
- Answer :
- Use Mercury’s Materials Module to analyze packing motifs and void spaces .
- Validate predictions with experimental data (e.g., hydrogen-bonding networks via SHELXL refinement ).
Methodological Guidance Table
| Research Aspect | Tools/Techniques | Key References |
|---|---|---|
| Synthesis | Sonogashira coupling, Pd catalysis | |
| Structural Analysis | SHELX suite, ¹H NMR | |
| Stability Studies | HPLC, DFT modeling | |
| Safety | OSHA HCS guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
